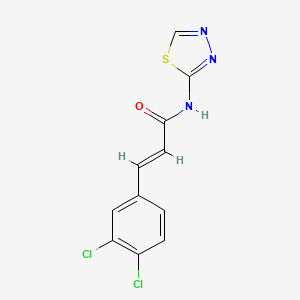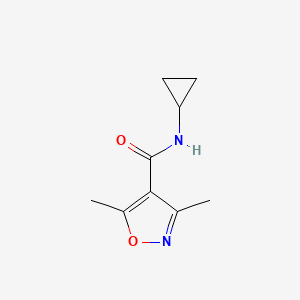![molecular formula C13H17N7O2S B4541745 7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541745.png)
7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Descripción general
Descripción
The compound "7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine" is a synthetic molecule that has attracted interest due to its structural complexity and potential for various applications in chemistry and pharmacology. It is part of the broader family of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse chemical reactions and biological activities.
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives often involves the cyclocondensation of hydrazino derivatives of pyrazolo[3,4-d]pyrimidine with orthoesters or carbon disulfide in pyridine, followed by alkylation to obtain the desired products (Sheikhi-Mohammareh et al., 2013). This method showcases the complexity and the synthetic versatility of these compounds, allowing for a wide range of functional groups to be introduced.
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives is characterized by the presence of multiple nitrogen-containing heterocycles, which contribute to the molecule's chemical reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods are commonly used to confirm the structures of these compounds, providing detailed insights into their molecular configurations and the arrangement of functional groups (Canfora et al., 2010).
Chemical Reactions and Properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives participate in a variety of chemical reactions, including cyclocondensation, alkylation, and nucleophilic substitutions, which can modify their chemical properties and biological activities. These reactions are crucial for the synthesis of targeted derivatives with enhanced properties or specific biological activities (Davoodnia et al., 2007).
Propiedades
IUPAC Name |
10-methyl-4-(1-methylsulfonylpiperidin-4-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S/c1-18-12-10(7-15-18)13-16-11(17-20(13)8-14-12)9-3-5-19(6-4-9)23(2,21)22/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPCGYAXPPNNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-[1-(methylsulfonyl)-4-piperidyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N'-[2-(diethylamino)ethyl]thiourea](/img/structure/B4541666.png)

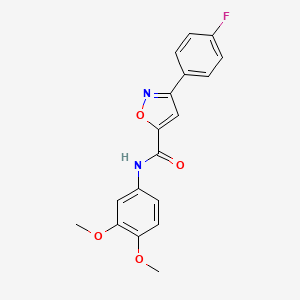
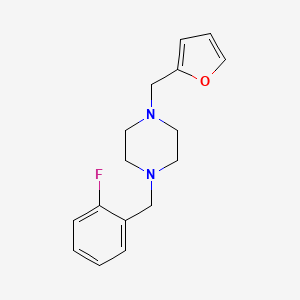
![2-({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B4541683.png)

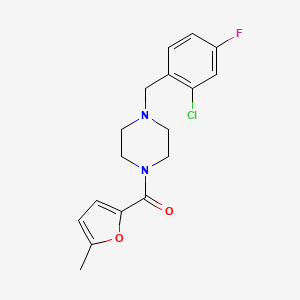
![4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4541704.png)
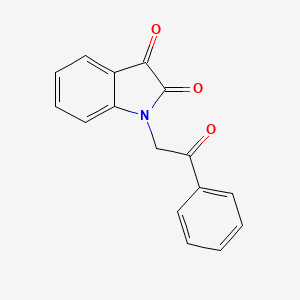
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B4541750.png)

